Rifampicin

Beschreibung

Historical Perspectives and Discovery Milestones of Rifamycins (B7979662)

The story of Rifampicin (B610482) begins with the discovery of the broader rifamycin (B1679328) class of antibiotics. In 1957, a research group at Lepetit Pharmaceuticals in Milan, Italy, led by Piero Sensi and Maria Teresa Timbal, analyzed a soil sample collected from a pine forest on the French Riviera. wikipedia.org From this sample, they isolated a new bacterium, initially named Streptomyces mediterranei and later reclassified as Amycolatopsis rifamycinica (previously Nocardia mediterranei). wikipedia.orgnih.govnih.govinchem.org

This microorganism was found to produce a complex mixture of antibiotic substances. The researchers, being fans of the French crime film "Rififi," named these new compounds "rifamycins". wikipedia.org The initial mixture contained several related compounds, designated rifamycins A through E. nih.gov

A pivotal moment in the development process was the decision to work with rifamycin B, a derivative that was itself practically inactive. nih.govsemanticscholar.org Through a series of chemical modifications, the Lepetit team first developed rifamycin SV, a potent antibiotic that was effective but had to be administered parenterally or topically. nih.govnih.gov The quest for an orally active derivative led to extensive and systematic structural modifications. nih.gov This research culminated in 1965 with the synthesis of a new, highly effective, and well-tolerated molecule named rifampicin. wikipedia.orgnih.gov Rifampicin was first marketed in Italy in 1968 and received approval in the United States in 1971. wikipedia.org

Chemical Structure and Classification within Rifamycins

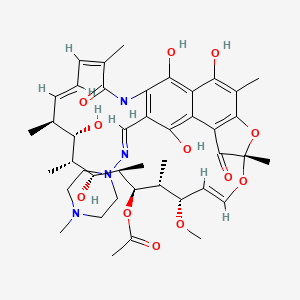

Rifampicin belongs to the rifamycin group, a subclass of the larger family of ansamycin (B12435341) antibiotics. nih.govresearchgate.net The defining characteristic of ansamycins is their unique structure, which consists of an aromatic core spanned by a long aliphatic chain, referred to as an "ansa bridge" (from the Latin word ansa, meaning handle). nih.govrcsb.org

The aromatic nucleus of Rifampicin is a naphthoquinone chromophore, which is responsible for the compound's distinctive red-orange crystalline color. wikipedia.orgresearchgate.net Rifampicin is a semi-synthetic derivative of the naturally occurring rifamycin SV. johnshopkins.edu It is specifically the 3-(4-methyl-1-piperazinyl)-iminomethyl derivative of rifamycin SV. wikipedia.org This specific side chain at position 3 is crucial for its improved pharmacological properties. The inhibitory action of Rifampicin against its molecular target is dependent on key functional groups, particularly the four hydroxyl groups of the ansa bridge and the naphthol ring, which form critical hydrogen bonds with amino acid residues on the target enzyme. wikipedia.org

Table 1: Key Structural and Chemical Features of Rifampicin

| Feature | Description |

|---|---|

| Chemical Class | Ansamycin / Rifamycin |

| Molecular Formula | C43H58N4O12 nih.govgbiosciences.com |

| Core Structure | Naphthoquinone aromatic nucleus researchgate.net |

| Defining Feature | Aliphatic ansa bridge rcsb.org |

| Origin | Semi-synthetic derivative of Rifamycin SV wikipedia.orgrcsb.org |

| Key Functional Groups | Hydroxyl groups on the ansa bridge and naphthol ring; 4-methyl-1-piperazinyl-iminomethyl side chain wikipedia.org |

Fundamental Research Significance of Rifampicin

The primary significance of Rifampicin in academic and research settings stems from its specific and well-understood mechanism of action. It is a potent inhibitor of bacterial DNA-dependent RNA polymerase (RNAP), the enzyme responsible for transcribing DNA into RNA. patsnap.comdroracle.ai Crucially, Rifampicin is highly selective for prokaryotic RNAP; it does not significantly inhibit the corresponding mammalian enzymes, making it an ideal tool for studying bacterial processes without interfering with eukaryotic host cells. droracle.aidroracle.aiacs.org

Biochemical and crystal structure data show that Rifampicin binds to a specific pocket on the β-subunit of the bacterial RNA polymerase. wikipedia.orgrcsb.org This binding site is located deep within the DNA/RNA channel, but it is distinct from the enzyme's active site. wikipedia.orgdroracle.ai Instead of competing with nucleotide substrates, Rifampicin acts by physically blocking the path of the elongating RNA chain once it reaches a length of two to three nucleotides. wikipedia.orgrcsb.orgdroracle.ai This steric hindrance prevents further transcription, effectively halting the synthesis of messenger RNA and, consequently, all bacterial proteins. wikipedia.orgpatsnap.com

This precise mechanism has established Rifampicin as a fundamental tool in biotechnology and molecular biology.

Recombinant Protein Expression : It is commonly used to inhibit the synthesis of host bacterial proteins during the production of recombinant proteins in systems like E. coli. In many such systems, the gene of interest is placed under the control of a viral promoter (e.g., T7), and its transcription is carried out by a viral RNA polymerase (e.g., T7 RNA polymerase), which is not affected by Rifampicin. wikipedia.org This allows for the selective production of the desired recombinant protein.

Study of Transcription : Its specific inhibitory action makes it an indispensable compound for studying the mechanics of bacterial transcription initiation and elongation.

Antibiotic Resistance Research : Resistance to Rifampicin primarily arises from specific point mutations in the rpoB gene, which encodes the β-subunit of RNA polymerase. wikipedia.orgnih.gov This makes Rifampicin a model compound for investigating the molecular basis of antibiotic resistance, including the identification and characterization of resistance-conferring mutations. wikipedia.orgnih.gov

Table 2: Rifampicin in Academic Research Applications

| Research Application | Molecular Basis of Utility |

|---|---|

| Selective Gene Expression | Inhibits host bacterial RNA polymerase but not viral polymerases (e.g., T7) used in recombinant expression systems. wikipedia.org |

| Bacterial Transcription Studies | Specifically blocks the elongation step of RNA synthesis, allowing for detailed investigation of the transcription process. rcsb.orgdroracle.ai |

| Antibiotic Resistance Studies | Serves as a model for studying resistance mechanisms, as resistance is linked to well-defined mutations in the target gene (rpoB). wikipedia.orgnih.gov |

| Microbial Physiology | Used to probe the effects of transcription inhibition on various cellular processes in bacteria. |

Eigenschaften

IUPAC Name |

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(E)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H58N4O12/c1-21-12-11-13-22(2)42(55)45-33-28(20-44-47-17-15-46(9)16-18-47)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,59-40)57-19-14-29(56-10)23(3)39(58-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,45,55)/b12-11+,19-14+,22-13-,44-20+/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQXXHWHPUNPDRT-WLSIYKJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=NN5CCN(CC5)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=N/N5CCN(CC5)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H58N4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6021244 | |

| Record name | Rifampicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

822.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely sol in methyl chloride, dimethyl sulfoxide; sol in tetrahydrofuran; slightly sol in water (pH less than 6), acetone, carbon tetrachloride, Freely soluble in chloroform, soluble in ethyl acetate and in methanol., In water, 1,400 mg/L at 25 °C | |

| Record name | Rifampicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIFAMPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.1X10-34 mm Hg at 25 °C /Estimated/ | |

| Record name | RIFAMPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red to orange platelets from acetone, Red-brown crystalline powder | |

CAS No. |

13292-46-1 | |

| Record name | Rifampin [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013292461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rifampicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Rifampicin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113926 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rifampicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Rifampicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIFAMPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJT6J7R4TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | RIFAMPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

Decomposes 183-188 °C | |

| Record name | Rifampicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | RIFAMPIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3181 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular Mechanisms of Action of Rifampicin

Elucidation of Bacterial DNA-Dependent RNA Polymerase (RNAP) Inhibition

Rifampicin (B610482) functions by inhibiting bacterial DNA-dependent RNA synthesis through its action on bacterial RNAP. Crystal structure data and biochemical studies have been instrumental in revealing the precise nature of this inhibition. These studies indicate that Rifampicin binds to a specific pocket within the RNAP enzyme, preventing the synthesis of bacterial proteins wikipedia.orgdiff.org. The mechanism of RNAP inhibition by rifamycins (B7979662) is believed to be consistent across various bacterial RNAPs, with Escherichia coli RNAP often serving as a model system for study asm.org.

Detailed Binding Site Analysis on the RNAP Beta Subunit (RpoB)

Rifampicin targets the β-subunit of bacterial RNAP, which is encoded by the rpoB gene drugbank.comnih.govwikipedia.org. The binding site is located within the DNA/RNA channel of the RNAP, specifically in a pocket on the β-subunit wikipedia.orgnih.govnih.gov. This site is distinct from the enzyme's active catalytic center, yet its occupation by Rifampicin has a profound impact on RNAP activity wikipedia.orgnih.gov. The rifampicin binding pocket is situated within the DNA/RNA binding cleft nih.gov. Amino acid residues within the β-subunit contribute to the formation of this binding pocket and are involved in interactions with Rifampicin nih.gov. Notably, mutations in specific amino acids within the rpoB gene are frequently associated with Rifampicin resistance, particularly within a region known as the Rifampicin Resistance-Determining Region (RRDR) nih.govwikipedia.orgresearchgate.netmdpi.com. This region is highly conserved among bacterial RNAPs but differs in archaeal and eukaryotic enzymes nih.gov. Common resistance-conferring mutations are concentrated in cluster I of the RRDR, affecting residues such as D516, H526, and S531 (using E. coli numbering) nih.govwikipedia.org.

Steric Occlusion Hypothesis and Elongation Blockage

The primary mechanism by which Rifampicin inhibits RNAP is through steric occlusion wikipedia.orgasm.orggoogle.com. Crystal structure data and biochemical evidence support the model that Rifampicin binds near the RNAP active site and physically blocks RNA synthesis by preventing the extension of RNA products beyond a length of 2-3 nucleotides wikipedia.orgdiff.orgasm.orgnih.govkoreamed.org. This blockage occurs because the bound Rifampicin molecule obstructs the path of the nascent RNA transcript as it emerges from the RNAP enzyme wikipedia.orgasm.orggoogle.comkoreamed.org. While Rifampicin binds near the active site, it does not directly interfere with the formation of the first phosphodiester bond koreamed.org. Instead, it acts as a physical barrier that prevents the elongating RNA chain from growing beyond a very short length, effectively stalling transcription initiation wikipedia.orgresearchgate.netkoreamed.org.

Molecular Dynamics and Structural Biology Insights into RNAP-Rifampicin Interactions

Structural biology techniques, particularly X-ray crystallography, have been crucial in visualizing the interaction between Rifampicin and bacterial RNAP. Crystal structures of RNAP from organisms like Thermus aquaticus and E. coli in complex with Rifampicin have provided detailed insights into the binding pose and the interactions between the drug and the enzyme nih.govnih.gov. These structures reveal that Rifampicin sits (B43327) in a pocket on the β-subunit, approximately 12-20 Å away from the active site magnesium ion nih.govkoreamed.orgnih.gov. The drug forms hydrogen bonds and other interactions with residues in the binding pocket nih.govresearchgate.net. Molecular dynamics simulations have further contributed to understanding the dynamic nature of these interactions and how mutations in RNAP can affect Rifampicin binding affinity and the stability of the complex frontiersin.org. Studies on resistant mutants have shown that amino acid substitutions in the RpoB subunit can alter the shape and electrostatic surface of the binding pocket, leading to reduced Rifampicin affinity and conferring resistance nih.govmdpi.com.

Selective Targeting of Prokaryotic versus Eukaryotic RNAP

A critical aspect of Rifampicin's therapeutic value is its selective toxicity towards bacterial cells. This selectivity stems from the significant structural differences between prokaryotic and eukaryotic RNAPs asm.orglibretexts.org. Rifampicin exhibits a strong binding affinity for bacterial RNAP but has significantly lower affinity for mammalian RNAP enzymes asm.orgdrugbank.comnih.gov. The binding constant of Rifampicin for eukaryotic RNAP is at least 100 times higher than its binding constant for prokaryotic enzymes asm.orgnih.gov. This differential binding is attributed to variations in the amino acid sequences and structures of the RNAP β-subunit (or its equivalent) between prokaryotes and eukaryotes, particularly in the region corresponding to the Rifampicin binding site nih.govwikipedia.orglibretexts.org. This structural divergence ensures that Rifampicin primarily inhibits bacterial transcription without significantly affecting host cell RNA synthesis diff.orgasm.orgdrugbank.comlibretexts.org.

Quantitative Binding Affinity Studies (e.g., EC50)

Quantitative studies, such as the determination of EC50 (half maximal effective concentration) values, provide a measure of Rifampicin's potency in inhibiting bacterial RNAP. For E. coli RNAP, the EC50 for Rifampicin is reported to be approximately 20 nM asm.orgnih.gov. This low EC50 value indicates the high potency of Rifampicin as an inhibitor of bacterial RNAP asm.orgnih.gov. Binding affinity studies, often using techniques like surface plasmon resonance or isothermal titration calorimetry, quantify the strength of the interaction between Rifampicin and RNAP. Research has shown that mutations in the rpoB gene associated with resistance can lead to a significant decrease in the binding affinity of Rifampicin for the mutant RNAP nih.govmdpi.commdpi.com.

Table 1: Quantitative Binding Affinity Data for Rifampicin

| Target | Organism | Measurement | Value | Unit | Source |

| DNA-dependent RNAP β subunit | E. coli | EC50 | ~20 | nM | asm.orgnih.gov |

| Nuclear receptor subfamily 1 group I member 2 | Humans | EC50 | 2300 | nM | drugbank.com |

Advanced Research on Rifampicin Resistance Mechanisms

Genetic Basis of Resistance: rpoB Gene Mutations

Mutations in the rpoB gene are the most common cause of rifampicin (B610482) resistance in M. tuberculosis, accounting for approximately 90-95% of resistant isolates. nih.gov These mutations lead to alterations in the β-subunit of RNA polymerase, reducing the binding affinity of rifampicin to its target and consequently impairing its inhibitory effect on transcription. nih.gov

Characterization of the Rifampicin Resistance-Determining Region (RRDR)

The majority of rpoB mutations associated with rifampicin resistance are concentrated within a specific 81-base pair region known as the Rifampicin Resistance-Determining Region (RRDR). nih.govmdpi.com In M. tuberculosis, this region corresponds to codons 426 to 452 (or 507 to 533 using the E. coli numbering scheme). nih.govnih.gov Analysis of the RRDR has revealed that mutations within this hotspot are present in a high percentage of rifampicin-resistant strains, with studies reporting frequencies around 94-96%. asm.orgneliti.com Sequencing the RRDR is a widely used method for the rapid detection of rifampicin resistance. asm.orgnih.gov

Impact of Specific Amino Acid Substitutions (e.g., Ser531Leu, His526Asp, His451) on RpoB-Rifampicin Affinity

Specific amino acid substitutions within the RRDR have been extensively studied for their impact on rifampicin resistance levels and the affinity between RpoB and rifampicin. Mutations at codons 531, 526, and 516 are frequently observed in rifampicin-resistant M. tuberculosis isolates. asm.orgneliti.comub.ac.id

The Ser531Leu mutation (S531L, corresponding to S450L in M. tuberculosis numbering) is one of the most common substitutions globally and is frequently associated with high-level rifampicin resistance. nih.govasm.orgneliti.comnih.govoup.com This mutation involves a change from Serine to Leucine at codon 531. asm.orgneliti.comnih.gov

Mutations at codon 526 (His526, corresponding to His445 in M. tuberculosis numbering) are also prevalent, with substitutions such as His526Asp (H526D), His526Tyr (H526Y), and His526Arg (H526R) being reported. nih.govasm.orgnih.govcapes.gov.br His526Asp and Ser531Leu mutations have been shown to confer high-level drug resistance, attributed to a low affinity between the mutant RpoB proteins and rifampicin. nih.govasm.org

Mutations at codon 451 (corresponding to His451 in M. tuberculosis numbering) are considered "affinity mutants" as they interfere with crucial interactions between RNAP and rifampicin. researchgate.net Substitutions at this codon, including His451Gly and His451Pro, have been shown to yield less favorable binding energies and interactions with rifampicin compared to the wild-type RpoB. mdpi.com

The following table summarizes some of the frequently observed RRDR mutations and their associated resistance levels:

| E. coli Codon | M. tuberculosis Codon | Original Amino Acid | Substituted Amino Acid | Common Substitutions | Associated Resistance Level | References |

| 531 | 450 | Serine | Leucine | S531L (TCG→TTG) | High | nih.govasm.orgneliti.comnih.govoup.com |

| 526 | 445 | Histidine | Aspartic Acid, Tyrosine, Arginine, Asparagine, Leucine, Cysteine | H526D, H526Y, H526R, H526N, H526L, H526C | High (H526D, H526Y, H526R), Moderate (H526N), Varies | nih.govasm.orgnih.govcapes.gov.brresearchgate.netfrontiersin.org |

| 516 | 435 | Aspartic Acid | Valine, Tyrosine, Glycine, Glutamic Acid, Asparagine | D516V, D516Y, D516G, D516E, D516N | Moderate (D516V), Low (D516Y), Varies | nih.govasm.orgneliti.comcapes.gov.brscirp.orguobaghdad.edu.iq |

| 511 | 430 | Leucine | Proline | L511P | Low | neliti.comasm.org |

| 451 | 451 | Histidine | Glycine, Proline | H451G, H451P | Varies (interferes with binding) | researchgate.netmdpi.com |

Role of Mutations Outside the RRDR in rpoB

While the RRDR is the primary site for resistance-conferring mutations, mutations outside this region in the rpoB gene can also contribute to rifampicin resistance, although less frequently. nih.govmdpi.comasm.orgoup.com These mutations may occur in the N-terminal or cluster II regions of rpoB. nih.gov Studies have identified rare mutations outside the RRDR, such as V146F and I572F, in rifampicin-resistant isolates that lacked mutations within the RRDR. oup.com

Furthermore, mutations outside the RRDR can play a role in compensating for the fitness cost associated with RRDR mutations. uobaghdad.edu.iqnih.govtandfonline.com These compensatory mutations, sometimes co-occurring with RRDR mutations, can help restore the growth and transcription efficiency that may be reduced by the primary resistance-conferring mutation. uobaghdad.edu.iqnih.govtandfonline.com Examples of such mutations include V170F and I491F. tandfonline.com

Efflux Pump-Mediated Resistance Mechanisms

In addition to target modifications via rpoB mutations, efflux pumps contribute to rifampicin resistance by actively transporting the drug out of the bacterial cell, thereby reducing its intracellular concentration. nih.govasm.orgtandfonline.comnih.gov This mechanism can lead to low-level resistance or contribute to higher resistance levels in combination with other mechanisms. nih.govasm.orgtandfonline.com

Identification and Characterization of Specific Efflux Pump Genes (e.g., Rv0783, Rv2936, Rv0933)

Several efflux pump genes have been implicated in rifampicin resistance in M. tuberculosis. Studies investigating efflux pump activity in rifampicin-resistant isolates, particularly those without rpoB mutations, have identified specific genes that are overexpressed. mdpi.comnih.govasm.org

Three efflux pump genes, Rv0783, Rv2936, and Rv0933, have been found to be overexpressed in rifampicin-resistant M. tuberculosis isolates. mdpi.comnih.govasm.org Overexpression of Rv0783 and Rv2936 has been experimentally shown to increase the minimum inhibitory concentration (MIC) of rifampicin in Escherichia coli, indicating their role in conferring resistance. mdpi.comnih.govasm.org Specifically, overexpression of Rv0783 caused a two-fold increase in rifampicin MIC, while Rv2936 overexpression resulted in a four-fold increase. mdpi.com Rv2936, along with Rv2937, forms part of the DrrABC transporter system, which has been linked to rifampicin monoresistance and observed to be overexpressed in MDR-TB and XDR-TB isolates. researchgate.net Rv0933 has also been frequently observed to be overexpressed in drug-resistant strains. asm.orgnih.govresearchgate.net

Other efflux pumps potentially involved in rifampicin resistance include Rv1410c (P55), Rv1258c, and Rv0194. asm.orgtandfonline.comnih.govmdpi.com

Transcriptional Regulation and Overexpression of Efflux Pumps

Overexpression of efflux pumps in M. tuberculosis can be a consequence of transcriptional regulation. Exposure to subinhibitory concentrations of antibiotics can induce the overexpression of efflux pump genes, leading to a low-level resistance phenotype. tandfonline.com This can allow bacteria to survive and potentially acquire further resistance-conferring mutations in target genes. tandfonline.com

Efflux Pump Modulators and Inhibitors: Mechanistic Studies

Bacterial efflux pumps play a significant role in drug resistance by actively transporting antibiotic compounds out of the bacterial cell, thereby reducing their intracellular concentration below therapeutic levels. Research into modulators and inhibitors targeting these efflux pumps offers a promising avenue to restore or enhance the efficacy of rifampicin oup.com. Studies have shown that inhibiting these pumps can partially restore susceptibility to rifampicin in resistant strains of Mycobacterium tuberculosis oup.comsci-hub.se.

Verapamil (B1683045) and its Analogs: Mode of Efflux Inhibition

Verapamil, a compound known for its activity in mammalian systems, has demonstrated the ability to inhibit mycobacterial efflux pumps that mediate tolerance to rifampicin nih.govnih.gov. Its inhibitory effect on M. tuberculosis rifampicin efflux is linked to its human P-glycoprotein (P-gp)-like inhibitory activity nih.gov. Both racemic verapamil and its R-enantiomer, as well as the major metabolite norverapamil (B1221204), have shown similar efficacy in inhibiting M. tuberculosis rifampicin efflux, macrophage-induced drug tolerance, and intramacrophage growth nih.gov. These findings suggest that verapamil directly inhibits M. tuberculosis drug efflux pumps through this PGP-like inhibitory activity nih.gov. Verapamil and norverapamil have been shown to concentrate in lung tissue at levels significantly higher than in plasma, suggesting that potentiating concentrations may be achievable at the primary site of tuberculosis infection pnas.org.

Proton Pump Inhibitors (PPIs) as Efflux Inhibitors

Beyond verapamil, other commonly used drugs with incidental PGP inhibitory activity have been screened and found to inhibit rifampicin efflux. Notably, Proton Pump Inhibitors (PPIs) such as omeprazole (B731) have demonstrated this capability nih.gov. Like verapamil, PPIs have been shown to inhibit macrophage-induced rifampicin tolerance and intramacrophage growth, both of which are associated with mycobacterial efflux pump activity nih.gov. This suggests that PPIs could also play a role in overcoming efflux-mediated rifampicin resistance.

Other Resistance Mechanisms

ADP Ribosylation of Rifampicin

ADP ribosylation is an enzymatic process involving the transfer of an ADP-ribose moiety from NAD+ to an acceptor molecule. While primarily known as a post-translational modification of proteins, rifamycin (B1679328) antibiotics are the only known small-molecule targets of this process biorxiv.org. The ADP-ribosylation of rifampicin, first identified in Mycolicibacterium smegmatis, is catalyzed by Arr enzymes biorxiv.orgnih.gov. These enzymes transfer the ADP-ribose moiety to the 23-hydroxy group of rifampicin, which prevents its interaction with bacterial RNA polymerase, thereby inactivating the antibiotic biorxiv.org. Arr homologues are widely distributed among bacterial species, including pathogenic ones, and are often associated with mobile genetic elements biorxiv.org. This enzymatic inactivation represents a significant mechanism of rifamycin resistance nih.govasm.org.

Contribution of Bacterial Biofilm Formation to Resistance Phenotypes

Bacterial biofilm formation is a complex process where bacteria adhere to surfaces and encase themselves in a self-produced extracellular matrix. This mode of growth is associated with increased tolerance to antibiotics, including rifampicin. Within biofilms, bacteria exhibit altered physiological states, reduced growth rates, and the presence of persister cells, all of which can contribute to decreased susceptibility to antimicrobial agents. The biofilm matrix itself can also act as a barrier, limiting antibiotic penetration. While the search results did not provide specific detailed research findings solely on rifampicin resistance specifically due to biofilm formation mechanisms (beyond the general concept of reduced penetration and altered physiology within biofilms), it is a recognized factor contributing to antibiotic tolerance in various bacterial species.

Compensatory Mutations and Their Fitness Implications (e.g., in rpoA, rpoC)

Mutations in the rpoB gene are the primary cause of high-level rifampicin resistance, as rpoB encodes the β-subunit of bacterial RNA polymerase, the target of rifampicin nih.gov. However, these primary resistance mutations often incur a fitness cost to the bacterium, leading to reduced growth rates nih.govmdpi.comoup.com. To counteract this fitness disadvantage, bacteria can acquire secondary, or compensatory, mutations mdpi.comoup.com. These compensatory mutations are frequently found in the genes encoding other subunits of RNA polymerase, namely rpoA and rpoC nih.govmdpi.comoup.com.

Studies in organisms like Escherichia coli and Salmonella have shown that compensatory mutations in rpoA, rpoB, and rpoC can ameliorate the fitness costs associated with rpoB resistance mutations nih.govmdpi.com. Genetic reconstructions have confirmed that these secondary mutations are necessary and sufficient to compensate for the fitness cost nih.govmdpi.com. In Mycobacterium tuberculosis, putative compensatory mutations in rpoC have been found in a significant percentage of rifampicin-resistant clinical isolates and are associated with ongoing transmission, suggesting they enhance the spread of resistant strains mdpi.comasm.org. These mutations can restore the growth rate of rifampicin-resistant strains and improve the efficiency of transcription frontiersin.org.

Table 1: Examples of Compensatory Mutations and Their Impact

| Primary RifR Mutation (rpoB) | Compensatory Mutation (Gene) | Observed Effect | Organism | Source |

| rpoB R529C | rpoA, rpoB, or rpoC | Amelioration of fitness cost, increased growth rate | Salmonella | nih.govmdpi.com |

| rpoB S531L | rpoC | Associated with transmission | M. tuberculosis | asm.org |

| rpoB:S450L | rpoA, rpoC | Likely compensated fitness cost in vitro | M. tuberculosis | frontiersin.org |

| βQ513P | αR191C (rpoA) | Improved bacterial relative growth rate | Escherichia coli | oup.com |

| βQ513P | βD142G (rpoB) | Improved bacterial relative growth rate | Escherichia coli | oup.com |

| βQ513P | β′D1051N (rpoC) | Improved bacterial relative growth rate | Escherichia coli | oup.com |

Note: This table is formatted for potential interactive display, presenting key data points on observed compensatory mutations and their effects.

These compensatory mutations highlight the evolutionary capacity of bacteria to adapt to the fitness costs imposed by drug resistance, contributing to the persistence and spread of rifampicin-resistant strains.

In Vitro and In Vivo Models for Studying Resistance Development

Both in vitro and in vivo models are indispensable tools for investigating the complex process of rifampicin resistance development in bacteria. In vitro studies, often involving serial passage of bacteria in the presence of increasing concentrations of rifampicin, allow for controlled observation of resistance acquisition and the identification of associated genetic mutations tdl.org. These models can demonstrate the increase in minimum inhibitory concentration (MIC) of rifampicin against bacterial isolates over successive passages tdl.org. For instance, studies with Staphylococcus aureus clinical isolates have shown a significant increase in rifampicin MIC after serial passages on agar (B569324) plates and in broth containing sub-inhibitory concentrations of the antibiotic tdl.org.

In vivo models, such as animal infection models, provide a more physiologically relevant environment to study resistance development within a host. These models can help determine if the resistance mechanisms observed in vitro also emerge during actual infection and treatment tdl.org. Research aims to understand if mutations in genes like rpoB, which are linked to rifampicin resistance observed in vitro, also arise in an animal model during therapy and if rifampicin retains effectiveness against these resistant mutants in a living system tdl.org.

Frequency of Spontaneous Rifampicin-Resistant Mutants

The frequency of spontaneous mutations conferring rifampicin resistance is a critical factor in the emergence of resistance. These mutations typically occur in the rpoB gene, which encodes the β-subunit of bacterial RNA polymerase, the target of rifampicin rcsb.orgmdpi.comresearchgate.net. The majority of rifampicin-resistant clinical isolates of Mycobacterium tuberculosis harbor mutations within a specific "hot-spot region" of the rpoB gene, known as the rifampicin resistance-determining region (RRDR) mdpi.commdpi.com.

Studies have investigated the frequency of these spontaneous mutations in various bacterial species using different methodologies. For example, research on Chlamydia species using a plaque assay determined spontaneous rifampicin resistance frequencies to be in the order of 10-7 asm.org. In Bacillus subtilis, the frequency of spontaneous mutation to rifampicin resistance has been reported to be around 1.1 × 10-8 for vegetative cells and 5.8 × 10-9 for spores in specific growth conditions asm.org. The growth environment can influence both the rate and spectrum of these spontaneous mutations nih.govfrontiersin.org. Studies have shown that the spectrum of rpoB mutations in B. subtilis can differ depending on the cultivation medium nih.gov. Furthermore, exposure to unique environmental stresses, such as the human spaceflight environment, has been shown to alter the spectrum of spontaneous rifampicin resistance mutations in B. subtilis frontiersin.org.

Interactive Table 1: Frequency of Spontaneous Rifampicin-Resistant Mutants in Different Organisms

| Organism | Model/Condition | Approximate Frequency of Spontaneous Rifampicin Resistance | Source |

| Chlamydia trachomatis L2 | Plaque assay | 2 x 10-7 | asm.org |

| Chlamydia psittaci 6BC | Plaque assay | 7 x 10-7 | asm.org |

| Bacillus subtilis 168 | Vegetative cells | 1.1 x 10-8 | asm.org |

| Bacillus subtilis 168 | Spores | 5.8 x 10-9 | asm.org |

| Escherichia coli | Aging (starved) colonies | ~25-fold increase compared to non-starved | plos.org |

| Bacillus subtilis | BRIC-21 Ground Control (Specific Environment) | 1.94 x 10-8 | frontiersin.org |

| Bacillus subtilis | BRIC-21 Flight (Specific Environment) | 6.11 x 10-8 | frontiersin.org |

Note: Frequencies can vary depending on the specific strain, experimental conditions, and methodology used.

Macrophage-Induced Drug Tolerance and Efflux Pump Activity

Research has highlighted the significant role of macrophages in inducing tolerance to rifampicin in intracellular bacteria, particularly Mycobacterium tuberculosis. Within days of infecting macrophages, M. tuberculosis subpopulations can develop tolerance to rifampicin and other antitubercular drugs oup.comresearchgate.net. This macrophage-induced drug tolerance is strongly linked to the activity of bacterial efflux pumps oup.comresearchgate.netpnas.orgnih.gov.

Studies have shown that the major facilitator superfamily (MFS) efflux pump Tap (Rv1258c) in M. tuberculosis is transcriptionally induced when the bacteria infect macrophages and is mediated in macrophage-induced rifampicin tolerance oup.comresearchgate.netpnas.org. Genetic knockdown of Tap (Rv1258c) in a virulent laboratory strain resulted in the loss of macrophage-induced rifampicin tolerance pnas.org. Further evidence comes from studies with clinical M. tuberculosis isolates, where lineage 2 Beijing strains, which harbor a loss-of-function mutation in Rv1258c, fail to develop macrophage-induced rifampicin tolerance oup.compnas.org.

Efflux pump inhibitors have shown promise in counteracting this tolerance. Verapamil, a known efflux pump inhibitor, has been demonstrated to inhibit macrophage-induced rifampicin tolerance and also directly inhibit M. tuberculosis rifampicin efflux researchgate.netpnas.orgnih.gov. Interestingly, the calcium channel-inhibiting property of verapamil is not required for its effect on rifampicin efflux pnas.orgnih.gov. Screening of other commonly used drugs with incidental human P-glycoprotein (PGP)-like inhibitory activity has revealed that many, including proton pump inhibitors (PPIs) like omeprazole, can inhibit rifampicin efflux and macrophage-induced rifampicin tolerance pnas.orgnih.gov. These findings suggest that targeting efflux pumps could be a potential strategy to improve the effectiveness of rifampicin, particularly against intracellular bacteria within macrophages oup.comresearchgate.net.

Interactive Table 2: Role of Efflux Pumps in Macrophage-Induced Rifampicin Tolerance in M. tuberculosis

| Factor | Effect on Rifampicin Tolerance/Efflux | Associated Gene/Mechanism | Source |

| Macrophage infection of M. tuberculosis | Induces tolerance to rifampicin | Efflux pump activity | oup.comresearchgate.net |

| Tap (Rv1258c) efflux pump | Mediates macrophage-induced rifampicin tolerance; transcriptionally induced in macrophages | MFS efflux pump | oup.comresearchgate.netpnas.org |

| Loss-of-function mutation in Rv1258c | Failure to develop macrophage-induced rifampicin tolerance | Affects efflux pump function | oup.compnas.org |

| Verapamil | Inhibits macrophage-induced rifampicin tolerance; inhibits rifampicin efflux | Efflux pump inhibitor | researchgate.netpnas.orgnih.gov |

| Proton Pump Inhibitors (e.g., Omeprazole) | Inhibit rifampicin efflux and macrophage-induced rifampicin tolerance | Efflux pump inhibition | pnas.orgnih.gov |

Pharmacokinetic and Pharmacodynamic Research at the Molecular and Cellular Level

Biotransformation Pathways and Metabolite Characterization

The biotransformation of Rifampicin (B610482) is a critical aspect of its pharmacology, leading to the formation of various metabolites.

Enzymatic Systems Involved (e.g., Esterases, Microsomal Oxidative Enzymes)

The deacetylation of Rifampicin to its main metabolite is carried out by B-esterases located in the liver. psu.edu Studies using human liver microsomes have demonstrated that this process is effectively inhibited by specific B-esterase inhibitors like paraoxon (B1678428) and diisopropylfluorophosphate. psu.edu In addition to esterases, microsomal oxidative enzymes are also involved in Rifampicin's metabolism. nih.govnih.gov While the deacetylation in microsomal incubations does not strictly require NADPH, the presence of NADPH can influence the final amount of the metabolite. psu.edu There is also evidence suggesting a role for Cytochrome P450 (CYP) 3A4 in the pre-systemic biotransformation of Rifampicin. oup.com

Molecular Mechanisms of Drug Disposition and Transport

The movement and disposition of Rifampicin within the body are controlled by specific transport proteins.

Role of Organic Anion Transporting Polypeptides (OATPs), particularly OATP1B1, in Hepatic Uptake

The organic anion-transporting polypeptide 1B1 (OATP1B1), found on the sinusoidal membrane of hepatocytes, plays a significant role in the hepatic uptake of Rifampicin. medscape.comnih.govnih.gov As Rifampicin is a substrate for OATP1B1, this transporter is a key determinant of its disposition in the liver. nih.govasm.org Genetic variations in the SLCO1B1 gene, which encodes for OATP1B1, can affect the pharmacokinetics of Rifampicin. asm.org While Rifampicin is a substrate, it also acts as a potent competitive inhibitor of OATP1B1, which can impact its own elimination and that of other drugs transported by this protein. nih.govresearchgate.net

P-glycoprotein (ABCB1) as a Substrate and Inducer

Rifampicin interacts significantly with P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene. oup.comnih.govnih.gov Rifampicin is both a substrate for and a potent inducer of P-gp. asm.orgnih.govnih.gov This dual role means that P-gp can limit the intestinal absorption of Rifampicin while Rifampicin itself can increase the expression and activity of this transporter. nih.govnih.gov This induction of P-gp is a clinically relevant mechanism that can lead to decreased bioavailability of co-administered drugs that are also P-gp substrates. nih.govnih.govresearchgate.netrug.nl

Autoinduction and Molecular Regulation of Drug-Metabolizing Enzymes and Transporters

A hallmark of Rifampicin pharmacology is its ability to induce its own metabolism, a phenomenon known as autoinduction. asm.orgnih.govnih.gov This process leads to a reduction in its exposure over time with repeated administration. asm.orgnih.gov The molecular basis for this autoinduction is the activation of the nuclear pregnane (B1235032) X receptor (PXR). nih.govnih.govresearchgate.net

As a potent PXR ligand, Rifampicin initiates a cascade of transcriptional regulation. nih.govresearchgate.net Upon binding, the Rifampicin-PXR complex translocates to the nucleus, forms a heterodimer with the retinoid X receptor (RXR), and activates the transcription of a wide array of genes involved in drug metabolism and transport. researchgate.net This includes Phase I enzymes like CYP3A4, CYP2C9, and CYP2C19, Phase II enzymes such as UDP-glucuronosyltransferases (UGTs), and Phase III transporters like P-glycoprotein (ABCB1) and OATP1B1. asm.orgnih.govresearchgate.net The induction of these systems explains the accelerated clearance of Rifampicin itself and is the primary mechanism behind its numerous drug-drug interactions. nih.govnih.govresearchgate.net The half-life of this autoinduction process is rapid, with studies showing a significant decrease in Rifampicin exposure within the first few days of therapy. nih.gov

Interactive Data Table: Key Proteins in Rifampicin Pharmacokinetics

| Protein | Gene | Function | Role in Rifampicin PK |

|---|---|---|---|

| B-esterase | - | Hydrolysis of ester bonds | Primary enzyme for deacetylation to 25-desacetyl Rifampicin |

| OATP1B1 | SLCO1B1 | Hepatic uptake transporter | Mediates uptake of Rifampicin into hepatocytes |

| P-glycoprotein | ABCB1 | Efflux transporter | Rifampicin is a substrate and a potent inducer |

| Pregnane X Receptor | NR1I2 | Nuclear Receptor | Master regulator of Rifampicin-mediated induction |

| Cytochrome P450 3A4 | CYP3A4 | Oxidative metabolism | Induced by Rifampicin via PXR, involved in biotransformation |

Interactive Data Table: Rifampicin and its Primary Metabolite

| Compound | Formation Pathway | Key Enzymes/Transporters | Activity |

|---|---|---|---|

| Rifampicin | - | OATP1B1, P-gp, CYP3A4 | Active |

| 25-Desacetyl Rifampicin | Deacetylation | B-esterases | Partly Active |

Transcriptional Activation via Nuclear Receptors (Pregnane X Receptor [PXR] and Constitutive Androstane Receptor [CAR])

Rifampicin is a well-established and potent activator of the human Pregnane X Receptor (PXR), a key nuclear receptor that regulates the expression of genes involved in xenobiotic metabolism. oup.comnih.gov Upon binding to Rifampicin in the cytoplasm, PXR undergoes a conformational change and translocates to the nucleus. researchgate.net In the nucleus, it forms a heterodimer with the Retinoid X Receptor (RXR). researchgate.net This PXR/RXR heterodimer then binds to specific DNA sequences, known as xenobiotic-responsive elements (XREs), located in the promoter regions of its target genes, thereby activating their transcription. nih.govresearchgate.net

The transcriptional activation of target genes by the Rifampicin-PXR complex is a multi-step process that involves the recruitment of coactivators. Studies have shown that Rifampicin-activated PXR recruits coactivators such as steroid receptor coactivator-1 (SRC-1) and peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). nih.govnih.gov Furthermore, PXR's activity is modulated through crosstalk with other nuclear receptors, notably the hepatocyte nuclear factor 4-alpha (HNF4α). nih.govnih.gov Rifampicin has been shown to strongly stimulate the interaction between PXR and HNF4α, which is crucial for the robust induction of target genes like CYP3A4. nih.govnih.gov

The Constitutive Androstane Receptor (CAR) is another nuclear receptor implicated in the regulation of xenobiotic-metabolizing enzymes. nih.govresearchgate.net While Rifampicin is primarily known as a PXR agonist, CAR can also be involved in the transcriptional regulation of genes induced by Rifampicin. nih.govresearchgate.net PXR and CAR share some target genes and can bind to similar response elements on DNA, indicating a degree of interplay and cross-talk between these two receptors in mediating the effects of Rifampicin. nih.gov The activation of both PXR and CAR leads to a coordinated upregulation of a suite of genes involved in drug metabolism and disposition. researchgate.netresearchgate.net

Induction of Cytochrome P450 Isoenzymes (e.g., CYP3A4, CYP2C9, CYP2B6)

The activation of nuclear receptors by Rifampicin, primarily PXR, leads to the induction of a wide range of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.govingentaconnect.com

CYP3A4 is the most significantly induced P450 isoenzyme by Rifampicin. oup.comnih.gov It is the most abundant CYP in the human liver and intestine and is responsible for the metabolism of over 50% of clinically used drugs. oup.comnih.gov The induction of CYP3A4 by Rifampicin is a direct consequence of the activation of PXR. nih.govresearchgate.net The Rifampicin-PXR-RXR complex binds to response elements in the CYP3A4 promoter, leading to enhanced transcription and subsequent increases in CYP3A4 protein and activity. nih.govresearchgate.net In primary human hepatocytes, Rifampicin has been shown to increase CYP3A4 mRNA levels by as much as 14-fold. nih.gov This potent induction is the primary mechanism behind many of the clinically significant drug-drug interactions observed with Rifampicin. nih.govnih.gov

CYP2C9 is another important P450 isoenzyme that is induced by Rifampicin. nih.gov This enzyme is involved in the metabolism of numerous drugs, including the anticoagulant warfarin (B611796) and several nonsteroidal anti-inflammatory drugs. nih.gov Research has demonstrated that the induction of CYP2C9 by Rifampicin is also mediated by PXR. nih.gov Deletion and mutagenesis studies have identified a functional PXR-responsive element in the upstream region of the CYP2C9 gene, which is essential for the induction by Rifampicin. nih.gov

CYP2B6 is also subject to induction by Rifampicin, although generally to a lesser extent than CYP3A4. nih.gov In studies with primary human hepatocytes, a 20 microM concentration of Rifampicin resulted in a 2.1-fold increase in CYP2B6 mRNA levels, compared to a 14-fold increase for CYP3A4 mRNA. nih.gov The induction of CYP2B6, like that of CYP3A4 and CYP2C9, is regulated through the activation of PXR and CAR. nih.govresearchgate.net

The following table summarizes the induction of key CYP450 isoenzymes by Rifampicin.

| Enzyme | Primary Inducing Receptor | Fold Induction (mRNA in primary human hepatocytes) | Key Research Findings |

| CYP3A4 | PXR | ~14-fold | Potent induction mediated by PXR/RXR heterodimer binding to promoter. Involves crosstalk with HNF4α and recruitment of coactivators. oup.comnih.govnih.gov |

| CYP2C9 | PXR | Not specified in fold-change | Induction mediated by PXR binding to a responsive element in the gene's promoter region. nih.gov |

| CYP2B6 | PXR/CAR | ~2.1-fold | Induced via nuclear receptor activation, but to a lesser extent than CYP3A4. nih.govresearchgate.net |

Induction of UGTs and GSTs

In addition to the Phase I cytochrome P450 enzymes, Rifampicin also induces Phase II conjugating enzymes, including UDP-glucuronosyltransferases (UGTs) and Glutathione (B108866) S-transferases (GSTs). nih.govresearchgate.net This induction is also primarily mediated through the activation of PXR and CAR. nih.govresearchgate.net

UDP-glucuronosyltransferases (UGTs) are a family of enzymes that catalyze the glucuronidation of a wide variety of xenobiotics and endogenous compounds, rendering them more water-soluble and facilitating their excretion. nih.gov Rifampicin has been shown to induce UGTs, particularly isoforms of the UGT1A family. nih.govnih.gov For instance, treatment of primary human hepatocytes with Rifampicin resulted in a significant induction of UGT1A1 and UGT1A4 gene expression, with increases of 4.8-fold and 7.9-fold, respectively. nih.gov This induction can lead to the increased clearance of drugs and endogenous substances that are substrates for these enzymes. nih.gov

Glutathione S-transferases (GSTs) are another major family of Phase II enzymes that play a critical role in detoxification by catalyzing the conjugation of glutathione to a wide range of electrophilic compounds. researchgate.net The induction of GSTs is part of the coordinated response to xenobiotic exposure regulated by nuclear receptors like PXR and CAR, which are activated by Rifampicin. nih.govresearchgate.net

The table below summarizes the induction of these Phase II enzymes by Rifampicin.

| Enzyme Family | Specific Isoforms Induced | Primary Inducing Receptor(s) | Fold Induction (mRNA in primary human hepatocytes) |

| UGTs | UGT1A1, UGT1A4, UGT1A5 | PXR, CAR | UGT1A1: 4.8-fold, UGT1A4: 7.9-fold, UGT1A5: ~2-fold nih.govnih.gov |

| GSTs | Not specified | PXR, CAR | Not specified nih.govresearchgate.net |

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Systems

In Vitro Time-Kill Experiments and Pharmacometric Models

In vitro time-kill experiments are crucial for characterizing the bactericidal activity of antimicrobial agents like Rifampicin against pathogens such as Mycobacterium tuberculosis. These studies measure the rate and extent of bacterial killing over time at various drug concentrations.

Research has shown that Rifampicin exhibits concentration-dependent and time-dependent killing of M. tuberculosis. oup.comnih.gov In studies with metabolically active M. tuberculosis, a high concentration of 128 mg/L achieved ≥99% killing within one day of exposure, while a moderate concentration of 8 mg/L required three days to achieve the same effect and six days to eliminate the bacteria. oup.com For stationary-phase cultures, which are more representative of persistent bacteria, significantly higher concentrations of Rifampicin (>32 mg/L) were required to achieve the same antimicrobial effect as seen in log-phase cultures. nih.gov

Pharmacometric models are mathematical and statistical tools used to describe and quantify the relationship between drug exposure (pharmacokinetics) and its effect (pharmacodynamics). These models are applied to data from time-kill experiments to understand the PK/PD drivers of efficacy. For Rifampicin, the area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) has been identified as the key PK/PD parameter that best correlates with its bactericidal efficacy against M. tuberculosis. nih.govnih.gov

The table below presents data from a representative in vitro time-kill study of Rifampicin against M. tuberculosis.

| Rifampicin Concentration (mg/L) | Time to ≥99% Killing (days) for Metabolically Active Mtb | Key Observation |

| 128 | 1 | Rapid, concentration-dependent killing. oup.com |

| 8 | 3 | Slower killing at lower concentrations, demonstrating time-dependency. oup.com |

| >32 | Not specified (effective) | Higher concentrations needed to kill stationary-phase (persister) bacteria. nih.gov |

Translational Predictions from Preclinical to Early Clinical Phases

A significant challenge in drug development is translating preclinical findings to predict clinical outcomes in humans. Pharmacokinetic/pharmacodynamic (PK/PD) modeling plays a pivotal role in this translation. nih.gov For Rifampicin, various modeling approaches, including physiologically based pharmacokinetic (PBPK) models and other pharmacometric models, are utilized to bridge the gap between preclinical data and clinical application. nih.govnih.govnih.gov

PBPK models integrate in vitro data and physiological information to simulate the pharmacokinetics of a drug in the body. nih.govnih.gov For Rifampicin, PBPK models have been developed to predict complex drug-drug interactions arising from its induction of CYP enzymes and inhibition of transporters. nih.govnih.gov These models can simulate the impact of Rifampicin on the pharmacokinetics of other drugs, providing quantitative predictions that can inform clinical trial design and management. nih.gov

Translational PK/PD models also aim to predict efficacy. By combining preclinical PK data with in vitro pharmacodynamic data (such as from time-kill studies), these models can simulate the expected antibacterial effect in patients. nih.govnih.gov For example, intracellular PD modeling (PDi), which uses in vitro data on the killing of M. tuberculosis inside macrophages, has been used to predict the time to culture conversion in tuberculosis patients treated with different doses of Rifampicin. nih.govlstmed.ac.uk These simulations have shown good correlation with observed clinical outcomes in early phase trials, supporting the use of such models for dose selection and regimen optimization. nih.gov This translational approach allows for a more quantitative and informed progression from preclinical research to clinical development. nih.govdiva-portal.org

Molecular Basis of Drug Drug Interactions

Mechanistic Understanding of Enzyme Induction by Rifampicin (B610482)

Rifampicin is a classic and potent inducer of a variety of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily. nih.gov This induction is a key factor in its extensive drug-drug interaction profile.

Specificity of Induction and Differential Effects on Isoenzymes

Rifampicin exhibits a broad but differential effect on the induction of various CYP isoenzymes. It is a strong inducer of CYP3A4, the most abundant human CYP enzyme responsible for the metabolism of a vast number of drugs. nih.govnih.gov Studies in human hepatocytes have shown that rifampicin can increase CYP3A4 mRNA levels by as much as 14-fold. nih.gov In addition to CYP3A4, rifampicin also induces other CYP isoenzymes, including CYP2C8, CYP2C9, CYP2C19, and CYP2B6. nih.govnih.govresearchgate.net

However, the induction is not uniform across all CYP enzymes. For instance, rifampicin has been shown to induce the expression of intestinal CYP2C8 and CYP2C9, but not CYP2D6. nih.gov The magnitude of induction can also vary significantly between individuals, with up to a 10-fold variation in rifampicin-induced CYP3A4 expression observed in the human population. nih.gov This variability can be attributed to genetic and environmental factors.

| CYP Isoenzyme | Effect of Rifampicin Induction | Fold Increase in Expression (Protein) |

|---|---|---|

| CYP3A4 | Significant Induction | ~3.3-fold |

| CYP2C8 | Induction | ~2.0-fold |

| CYP2C9 | Induction | ~1.4-fold |

| CYP2D6 | No Significant Induction | Not Applicable |

Data derived from a study on human intestinal biopsies. nih.gov

Interaction with Nuclear Receptors (PXR, CAR)

The primary mechanism by which rifampicin induces gene expression is through the activation of nuclear receptors, particularly the Pregnane (B1235032) X Receptor (PXR) and, to a lesser extent, the Constitutive Androstane Receptor (CAR). nih.govresearchgate.netresearchgate.net PXR functions as a xenobiotic sensor that, upon activation by a ligand like rifampicin, regulates the transcription of genes involved in drug metabolism and transport. nih.gov

The process begins with rifampicin binding to PXR in the cytoplasm. researchgate.net This ligand-receptor complex then translocates to the nucleus, where it forms a heterodimer with the Retinoid X Receptor (RXR). nih.govresearchgate.net This PXR-RXR heterodimer binds to specific response elements, such as the everted repeat with a 6 bp spacer (ER6), located in the promoter regions of target genes. nih.gov This binding initiates the transcription of genes encoding for Phase I enzymes (e.g., CYP3A4, CYP2B6, CYP2C8, CYP2C9), Phase II enzymes (e.g., UGTs, GSTs), and Phase III transporters (e.g., P-glycoprotein). nih.govresearchgate.net While CAR can also be induced by rifampicin, the effect of rifampicin on CAR is much lower than on PXR. researchgate.net

Mechanistic Studies of Transporter Interactions

Rifampicin's influence on drug disposition extends beyond metabolic enzymes to drug transporters, which play a crucial role in the absorption, distribution, and excretion of drugs.

Rifampicin as an Inhibitor of OATP1B1

In contrast to its inducing effects, rifampicin can also act as an inhibitor of certain drug transporters. Notably, it is a potent inhibitor of the organic anion-transporting polypeptide 1B1 (OATP1B1). nih.govnih.gov OATP1B1 is a key uptake transporter located on the sinusoidal membrane of hepatocytes, responsible for the hepatic uptake of a wide range of endogenous compounds and drugs. nih.gov

By inhibiting OATP1B1, rifampicin can decrease the hepatic uptake of co-administered drugs that are substrates of this transporter. This can lead to increased plasma concentrations of these drugs, potentially causing toxicity. The inhibitory effect of rifampicin on OATP1B1 is dose-dependent. nih.gov This dual action of rifampicin—acting as both an inducer of metabolizing enzymes and an inhibitor of uptake transporters—can lead to complex and sometimes unpredictable drug interactions.

Induction of P-glycoprotein Expression

Rifampicin is a well-established inducer of P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1). nih.govmanchester.ac.ukantibiotics-chemotherapy.ru P-gp is an efflux transporter found in various tissues, including the intestines, liver, and kidneys, where it actively pumps substrates out of cells. The induction of P-gp expression by rifampicin is mediated through the activation of the PXR nuclear receptor, similar to the induction of CYP enzymes. nih.gov

In the intestine, induction of P-gp can lead to decreased absorption and bioavailability of orally administered drugs that are P-gp substrates. nih.gov For example, rifampicin treatment has been shown to increase intestinal P-gp content by 3.5-fold. nih.gov This increased expression and activity of P-gp can significantly reduce the plasma concentrations of co-administered P-gp substrates.

Investigation of Specific Interaction Pairs at a Molecular Level

The molecular mechanisms of rifampicin's interactions have been investigated for several specific drug pairs, providing a clearer understanding of the clinical outcomes.

A classic example is the interaction between rifampicin and digoxin (B3395198) . The co-administration of oral digoxin with rifampicin results in significantly lower plasma concentrations of digoxin. nih.gov This interaction is primarily mediated by the induction of intestinal P-glycoprotein by rifampicin. The increased P-gp activity in the gut wall leads to enhanced efflux of digoxin back into the intestinal lumen, thereby reducing its net absorption. nih.gov

Another well-documented interaction is between rifampicin and oral contraceptives . The concomitant use of rifampicin can lead to contraceptive failure due to the increased metabolism of the estrogenic components. nih.gov This is a direct consequence of the potent induction of CYP3A4 by rifampicin, which is the primary enzyme responsible for the metabolism of estrogens like estradiol (B170435). nih.gov The induction of estrogen-2-hydroxylation, catalyzed mainly by CYP1A2 and CYP3A4, is significantly increased in the presence of rifampicin. nih.gov

The interaction with prednisolone (B192156) also highlights rifampicin's inductive effects. Rifampicin has been shown to increase the plasma clearance of prednisolone by 45% and reduce its area under the curve (AUC) by 66%. nih.gov This is attributed to the induction of hepatic enzymes responsible for prednisolone metabolism.

| Interacting Drug | Primary Molecular Mechanism | Key Molecular Target(s) | Clinical Consequence |

|---|---|---|---|

| Digoxin | Induction of intestinal efflux transporter | P-glycoprotein (MDR1) | Decreased plasma concentration of digoxin |

| Oral Contraceptives (Estrogens) | Induction of hepatic metabolizing enzymes | CYP3A4, CYP1A2 | Increased metabolism and decreased efficacy of contraceptives |

| Prednisolone | Induction of hepatic metabolizing enzymes | Hepatic CYPs | Increased clearance and reduced exposure to prednisolone |

Estrogen Metabolism Enhancement (e.g., Ethinylestradiol)

Rifampicin is known to diminish the efficacy of oral contraceptives containing estrogens such as ethinylestradiol. nih.gov This interaction is primarily due to Rifampicin's potent induction of hepatic enzymes responsible for estrogen metabolism.

Research has shown that treatment with Rifampicin leads to a significant increase in the activity of cytochrome P-450 enzymes. nih.gov Specifically, it has been demonstrated to cause a fourfold increase in the rate of hydroxylation of both estradiol and ethinylestradiol at positions C-2/C-4 of ring A and C-6/C-7 of ring B. nih.gov This enhanced hydroxylation is a key step in the metabolic inactivation and subsequent elimination of these estrogens. The induction of estrogen-2-hydroxylase in the liver's endoplasmic reticulum is a primary mechanism for this increased metabolic rate. nih.gov

Pharmacokinetic studies have quantified the impact of Rifampicin on ethinylestradiol. In one study, the administration of Rifampicin reduced the half-life of intravenously administered ethinylestradiol from 7.5 hours to 3.3 hours. nih.gov Furthermore, the initial rate of oxidation of orally administered ethinylestradiol was more than doubled by Rifampicin treatment. nih.gov This accelerated clearance leads to lower circulating concentrations of the active estrogen, compromising its therapeutic effect. drugs.comclinicaltrials.gov

| Pharmacokinetic Parameter | Without Rifampicin | With Rifampicin | Reference |

|---|---|---|---|

| Ethinylestradiol Half-life (intravenous) | 7.5 ± 1.7 hours | 3.3 ± 0.9 hours | nih.gov |

| Oxidation of Ethinylestradiol (oral) | Normal rate | >2-fold increase | nih.gov |

| Ethinylestradiol Peak Plasma Concentration (Cmax) | Baseline | 42% reduction | drugs.comdrugs.com |

| Ethinylestradiol Systemic Exposure (AUC) | Baseline | 64% reduction | drugs.comdrugs.com |

Digoxin and P-glycoprotein Interaction

The interaction between Rifampicin and digoxin is a classic example of induction of a drug transporter, specifically P-glycoprotein (P-gp). empathia.aisemanticscholar.org Digoxin is a substrate for P-gp, an efflux transporter that plays a crucial role in its absorption and elimination. empathia.ainih.gov

Rifampicin is a potent inducer of P-gp expression, particularly in the intestines. empathia.ainih.gov Studies involving duodenal biopsies from healthy volunteers treated with Rifampicin showed a 3.5-fold increase in intestinal P-gp content. nih.govnih.gov This upregulation of P-gp in the gastrointestinal tract leads to increased efflux of digoxin back into the intestinal lumen, thereby decreasing its net absorption. empathia.ainih.gov

The clinical consequence of this interaction is a significant reduction in digoxin plasma concentrations, which can lead to a loss of its therapeutic efficacy. empathia.aidrugs.com The effect is most pronounced with oral administration of digoxin, as the interaction primarily occurs at the level of the intestine. nih.govnih.gov After oral administration, the area under the plasma concentration-time curve (AUC) of digoxin is substantially reduced. semanticscholar.orgnih.gov While Rifampicin also induces renal P-gp, studies have shown that the renal clearance of digoxin is not significantly altered, indicating the primary site of interaction is the intestine. nih.govnih.gov

| Parameter | Effect of Rifampicin Co-administration | Reference |

|---|---|---|

| Intestinal P-glycoprotein (P-gp) Content | 3.5-fold increase | nih.govnih.gov |

| Oral Digoxin Bioavailability | Decreased by 30.1% | jci.org |

| Digoxin Peak Plasma Concentration (Cmax) | Reduced by 58% | jci.org |

| Systemic exposure of orally administered digoxin | Decreased by 40% | nih.govelsevierpure.com |

Fusidic Acid and Rifampicin Interaction Mechanisms

The drug-drug interaction between Rifampicin and fusidic acid is complex and bidirectional. nih.gov On one hand, fusidic acid can inhibit the hepatic uptake of Rifampicin. nih.gov Rifampicin is a substrate of the organic anion transporting polypeptide 1B1 (OATP1B1), which is responsible for its uptake into hepatocytes. nih.gov Fusidic acid has been shown to be an inhibitor of OATP1B1, which can reduce the presystemic clearance and hepatic uptake of Rifampicin, leading to increased plasma concentrations. nih.gov Additionally, fusidic acid inhibits the breast cancer resistance protein (BCRP), which may also contribute to the interaction by reducing the biliary excretion of Rifampicin. nih.gov

Conversely, Rifampicin can induce the metabolism of fusidic acid. nih.gov Fusidic acid is primarily eliminated through metabolism by cytochrome P450 3A4 (CYP3A4). nih.gov As a potent inducer of CYP3A4, Rifampicin can accelerate the metabolism of fusidic acid, resulting in lower plasma concentrations and potentially subtherapeutic levels. nih.govresearchgate.net This mutual interaction, where fusidic acid can increase Rifampicin levels while Rifampicin can decrease fusidic acid levels, makes the clinical outcome difficult to predict. nih.gov

| Interaction | Mechanism | Effect on Drug Concentration | Reference |

|---|---|---|---|

| Fusidic Acid on Rifampicin | Inhibition of OATP1B1 and BCRP | Potential increase in Rifampicin | nih.gov |

| Rifampicin on Fusidic Acid | Induction of CYP3A4-mediated metabolism | Decrease in Fusidic Acid | nih.gov |

Rifampicin Impact on Metabolism of Other Drugs (e.g., Paclitaxel)

Rifampicin significantly impacts the metabolism of the anticancer drug paclitaxel (B517696). Paclitaxel is primarily metabolized in the liver by the cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4. nih.govescholarship.org Rifampicin is a well-known potent inducer of both of these enzymes. nih.gov

The induction of CYP2C8 and CYP3A4 by Rifampicin leads to accelerated metabolism of paclitaxel. nih.gov This results in lower plasma concentrations of paclitaxel, which may compromise its therapeutic efficacy. nih.govnih.gov The interaction is clinically significant as it can lead to under-treatment of cancer in patients receiving both drugs concurrently.

In addition to its effects on metabolic enzymes, Rifampicin is also an inhibitor of the organic anion transporting polypeptide 1B (OATP1B). eur.nl While the primary interaction with paclitaxel is through enzyme induction, the inhibition of OATP1B could also play a role in the disposition of paclitaxel, although this aspect is less characterized. eur.nl

Advanced Analytical Methodologies for Rifampicin Research

Chromatographic Techniques for Quantification and Purity Assessment

Chromatography remains the cornerstone for the separation, identification, and quantification of Rifampicin (B610482) and its related compounds. The versatility of chromatographic methods allows for their application in diverse matrices, from bulk drug substances to complex biological fluids.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis of Rifampicin. These techniques offer high resolution and sensitivity for both quantification and purity assessment. frontiersin.orgnih.govfrontiersin.orgijnrd.org

Various reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the determination of Rifampicin. ijnrd.orgsaudijournals.com A common approach involves using a C18 column with a mobile phase consisting of a mixture of a buffer solution (e.g., sodium phosphate) and an organic solvent like acetonitrile. saudijournals.com Detection is typically carried out using a UV detector at a wavelength where Rifampicin exhibits maximum absorbance, such as 337 nm. saudijournals.comajpamc.com The linearity of these methods is established over a specific concentration range, for instance, 0.3-25 µg/ml, demonstrating a direct relationship between the concentration and the detector response. saudijournals.comresearchgate.net

UPLC, with its use of smaller particle size columns, offers faster analysis times and improved resolution compared to conventional HPLC. frontiersin.orgnih.gov A UPLC-UV method has been successfully developed for the simultaneous determination of Rifampicin and other anti-tuberculosis drugs in human plasma. frontiersin.orgnih.govfrontiersin.org This method often employs a C18 column and a gradient elution to achieve optimal separation of the compounds in a shorter run time. frontiersin.org

| Technique | Column | Mobile Phase | Detection Wavelength | Linearity Range | Reference |

|---|---|---|---|---|---|

| HPLC | Atlantis dC18 | 0.01 M Monobasic Sodium Phosphate (B84403) and Acetonitrile (60:40, v/v) | 337 nm | 0.3-25 µg/ml | saudijournals.com |

| RP-HPLC | Thermosil RPC18 (4.5x100 nm) 5.0 µm | MilliQ water and Methanol (B129727) | 240 nm | Not Specified | |

| UPLC-UV | HSS T3 C18 | Methanol–Acetonitrile–Water (gradient) | Not Specified | Not Specified | frontiersin.org |

For applications requiring higher sensitivity and selectivity, particularly in bioanalysis, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has become the method of choice. nih.govnih.govijper.org This technique combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

LC-MS/MS methods for Rifampicin quantification are characterized by their rapidity and high sensitivity, allowing for the measurement of low concentrations of the drug in biological matrices like human plasma and cerebrospinal fluid. nih.govresearchgate.net Sample preparation often involves a simple protein precipitation step, followed by chromatographic separation on a C18 column. nih.govijper.orgacs.org Detection is typically performed using an electrospray ionization (ESI) source in the positive ion mode, with the mass spectrometer operating in the multiple-reaction monitoring (MRM) mode for enhanced selectivity. nih.gov

The validation of these methods according to regulatory guidelines ensures their accuracy, precision, and reliability for pharmacokinetic and other clinical studies. nih.govnih.gov A key advantage of LC-MS/MS is the ability to use a stable isotope-labeled internal standard, such as Rifampicin-d8, which helps to correct for matrix effects and variations in instrument response. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Protein precipitation with an organic solvent. | nih.govijper.org |

| Chromatographic Column | Core-shell Kinetex C18 (50 × 2.1 mm, 2.6 μm). | nih.gov |

| Mobile Phase | Gradient elution with 0.1% formic acid in water and acetonitrile. | nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI). | nih.gov |

| Detection Mode | Multiple-Reaction Monitoring (MRM). | nih.gov |

| Linearity Range | 5-40000 µg/L. | nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler and more cost-effective alternative to HPLC for the quantification of Rifampicin, especially in pharmaceutical dosage forms. This technique allows for the simultaneous analysis of multiple samples on a single plate, increasing throughput.